
Herbaridine B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Herbaridine B is a natural naphthoquinone derivative isolated from the ascomycete fungus IBWF79B-90A. This compound is part of a broader class of naphthoquinones, which are known for their diverse biological activities, including antimicrobial, cytotoxic, and phytotoxic properties .
準備方法
Synthetic Routes and Reaction Conditions
Herbaridine B can be synthesized through various organic reactions. Common synthetic strategies include the Oxa-Pictet–Spengler reaction, Hauser–Kraus annulation, and other Michael additions . These reactions typically involve the use of specific catalysts and solvents under controlled temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using the ascomycete fungus IBWF79B-90A. The fermentation broth is then subjected to extraction and purification processes to isolate this compound in its pure form .
化学反応の分析
Types of Reactions
Herbaridine B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce hydroquinones .
科学的研究の応用
Herbaridine B has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying naphthoquinone derivatives and their reactivity.
作用機序
Herbaridine B exerts its effects primarily through its interaction with cellular components. It targets specific enzymes and proteins, disrupting their normal function. This disruption leads to cell death in microbial and cancer cells. The exact molecular pathways involved include the inhibition of key metabolic enzymes and the generation of reactive oxygen species, which cause oxidative damage to cellular components .
類似化合物との比較
Similar Compounds
Herbaridine B is structurally related to other naphthoquinones, such as herbarin, dehydroherbarin, and O-methylherbarin . These compounds share similar biological activities but differ in their specific chemical structures and reactivity.
Uniqueness
What sets this compound apart from its analogs is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. For instance, this compound has been shown to exhibit higher cytotoxic activity compared to its analogs, making it a more potent candidate for cancer research .
特性
分子式 |
C17H20O6 |
|---|---|
分子量 |
320.3 g/mol |
IUPAC名 |
(3R,4aS,10aR)-3,7,9-trimethoxy-3-methyl-1,4,4a,10a-tetrahydrobenzo[g]isochromene-5,10-dione |
InChI |
InChI=1S/C17H20O6/c1-17(22-4)7-11-12(8-23-17)16(19)14-10(15(11)18)5-9(20-2)6-13(14)21-3/h5-6,11-12H,7-8H2,1-4H3/t11-,12-,17+/m0/s1 |
InChIキー |
XWDPPCCHTXTSRZ-NVGCLXPQSA-N |
異性体SMILES |
C[C@@]1(C[C@H]2[C@H](CO1)C(=O)C3=C(C2=O)C=C(C=C3OC)OC)OC |
正規SMILES |
CC1(CC2C(CO1)C(=O)C3=C(C2=O)C=C(C=C3OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


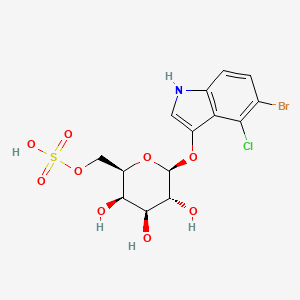
![1,3,4,9-Tetrahydro-1-ethyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester](/img/structure/B13449435.png)
![4-Dibenzo[b,f][1,4]thiazepin-11-ylpiperazine-1-carboxaldehyde](/img/structure/B13449444.png)
![[6R-[6a,7b(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B13449445.png)
![Methyl 5-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]-1-pyridin-2-ylpyrazole-4-carboxylate](/img/structure/B13449451.png)
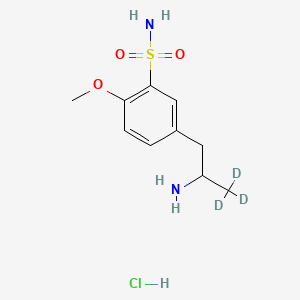
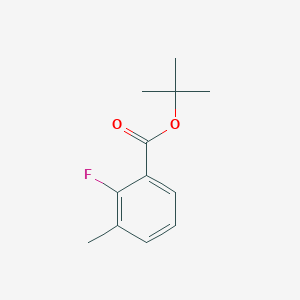
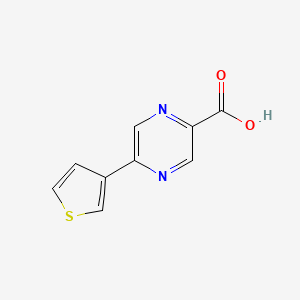
![(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(5-oxopyrrolidin-2-yl)methyl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13449488.png)
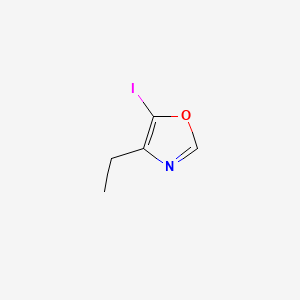


![(16Alpha)-16-Methyl-17,20:20,21-bis[methylenebis(oxy)]-pregna-1,4-diene-3,11-dione](/img/structure/B13449508.png)
![1-[2,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-hydroxyphenyl]ethanone](/img/structure/B13449511.png)
